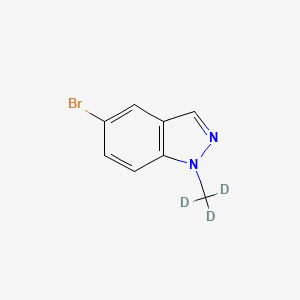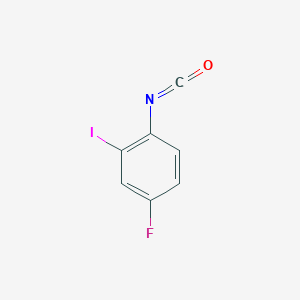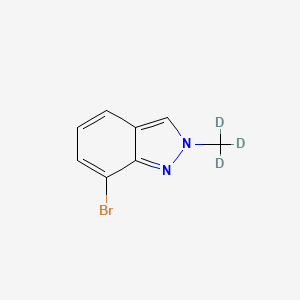
7-Bromo-2-(trideuteriomethyl)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(trideuteriomethyl)indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 7th position and a trideuteriomethyl group at the 2nd position of the indazole ring. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trideuteriomethyl)indazole typically involves the introduction of the bromine atom and the trideuteriomethyl group onto the indazole core. One common method includes the bromination of 2-(trideuteriomethyl)indazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and yield. The use of deuterated reagents and solvents is crucial to maintain the trideuteriomethyl group during the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(trideuteriomethyl)indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced indazole derivatives .
Scientific Research Applications
7-Bromo-2-(trideuteriomethyl)indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for designing novel drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways.
Chemical Synthesis: The compound is utilized in the synthesis of more complex heterocyclic compounds for pharmaceutical research.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(trideuteriomethyl)indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the trideuteriomethyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
2-(Trideuteriomethyl)indazole: Lacks the bromine atom but shares the trideuteriomethyl group.
7-Bromoindazole: Contains the bromine atom but lacks the trideuteriomethyl group.
Uniqueness: 7-Bromo-2-(trideuteriomethyl)indazole is unique due to the presence of both the bromine atom and the trideuteriomethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and chemical synthesis .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
214.08 g/mol |
IUPAC Name |
7-bromo-2-(trideuteriomethyl)indazole |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3/i1D3 |
InChI Key |
KPAYIFGPJOYWMM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C2C=CC=C(C2=N1)Br |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


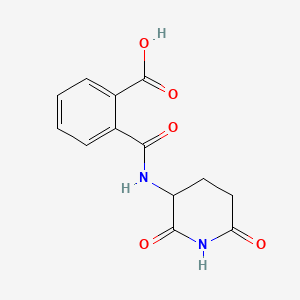
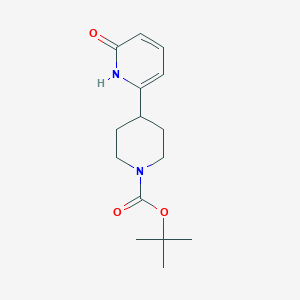
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

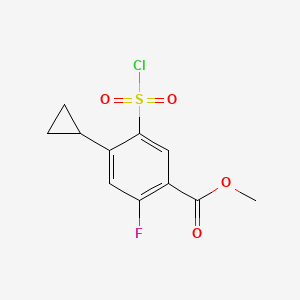
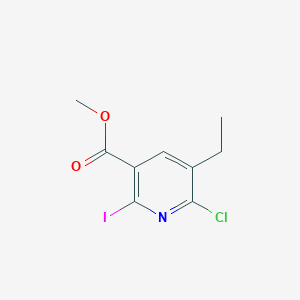
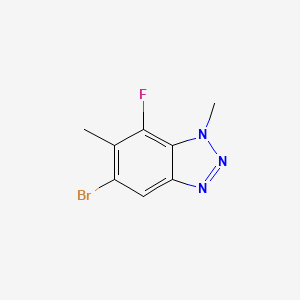
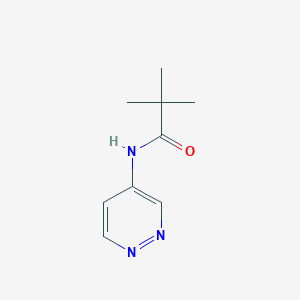
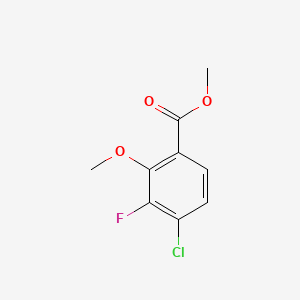
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)

